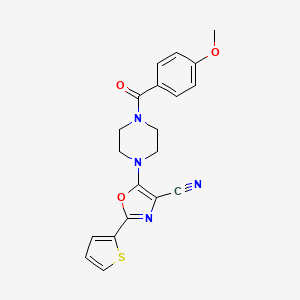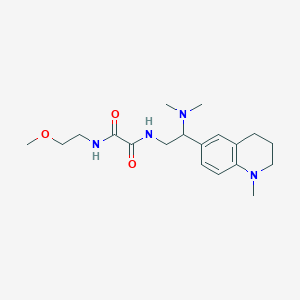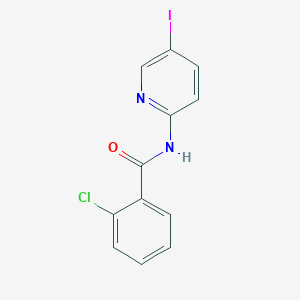![molecular formula C18H15N7O B2908803 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide CAS No. 2380080-74-8](/img/structure/B2908803.png)
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of azetidine-containing quinoxaline derivatives, which have shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of CP-544326 involves the inhibition of various signaling pathways, including the EGFR and VEGFR pathways. CP-544326 binds to the ATP-binding site of these receptors, preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation and angiogenesis in cancer cells. CP-544326 also increases the levels of BDNF in the brain, which promotes neuronal survival and plasticity. In addition, CP-544326 increases the levels of serotonin and norepinephrine in the brain, which regulate mood and anxiety.
Biochemical and Physiological Effects:
CP-544326 has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, CP-544326 inhibits cell proliferation and angiogenesis, leading to the inhibition of tumor growth. In neuronal cells, CP-544326 increases the levels of BDNF, which promotes neuronal survival and plasticity. In addition, CP-544326 increases the levels of serotonin and norepinephrine in the brain, which regulate mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
CP-544326 has several advantages for lab experiments, including its high potency and specificity for the EGFR and VEGFR receptors. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, CP-544326 has some limitations for lab experiments, including its high cost and limited availability. It also requires specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the study of CP-544326, including its further optimization as a cancer therapeutic, cognitive enhancer, and antidepressant/anxiolytic. In oncology, future studies could focus on the combination of CP-544326 with other targeted therapies or chemotherapy to improve its efficacy. In neurology, future studies could focus on the development of CP-544326 derivatives with improved brain penetration and cognitive-enhancing properties. In psychiatry, future studies could focus on the development of CP-544326 derivatives with improved antidepressant and anxiolytic properties. Overall, CP-544326 shows great promise as a potential therapeutic agent in various fields, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
The synthesis of CP-544326 involves several steps, including the reaction of 3-cyanopyrazine-2-carboxylic acid with N-methyl-3-aminopropylamine to form the corresponding amide. This intermediate is then reacted with 6-bromoquinoxaline to yield CP-544326. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
CP-544326 has been studied for its potential therapeutic applications in various fields, including oncology, neurology, and psychiatry. In oncology, CP-544326 has shown promising results as a potent inhibitor of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These receptors play crucial roles in the proliferation and angiogenesis of cancer cells, making them attractive targets for cancer therapy. CP-544326 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
In neurology, CP-544326 has been studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. CP-544326 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
In psychiatry, CP-544326 has been studied for its potential as an antidepressant and anxiolytic. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood and anxiety. CP-544326 has also been shown to improve the symptoms of depression and anxiety in animal models.
Propriétés
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c1-24(13-10-25(11-13)17-16(9-19)22-6-7-23-17)18(26)12-2-3-14-15(8-12)21-5-4-20-14/h2-8,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHTWAZNTWGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

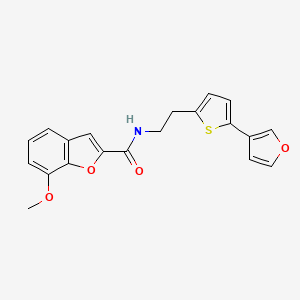
![1-[1-(3-Methoxyphenyl)-3-tert-butyl-1H-pyrazole-5-yl]-3-(2,3-dichlorophenyl)urea](/img/structure/B2908721.png)
![1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2908725.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)
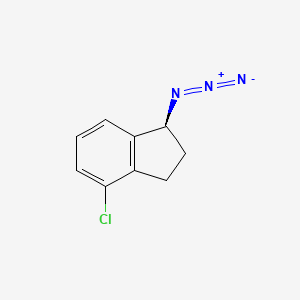
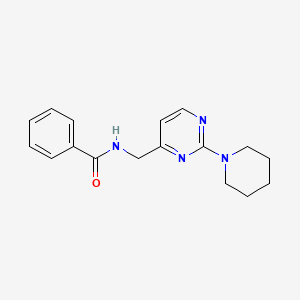
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
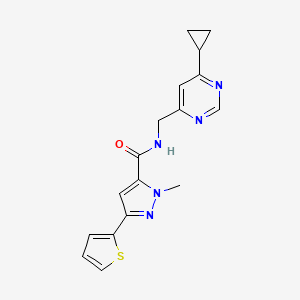
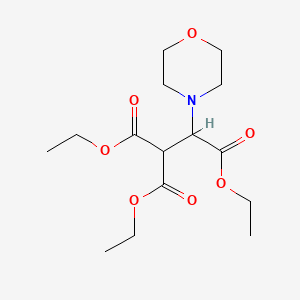
![N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2908736.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2908739.png)
